N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide
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Overview
Description
N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-METHYLBUTANAMIDE is a complex organic compound with the molecular formula C17H20F3N3O3 It is characterized by the presence of a trifluoromethyl group, a phenylethyl group, and an imidazolidinyl ring
Preparation Methods
The synthesis of N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-METHYLBUTANAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the imidazolidinyl ring, followed by the introduction of the trifluoromethyl group and the phenylethyl group. The final step involves the formation of the butanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-METHYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-METHYLBUTANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-METHYLBUTANAMIDE can be compared with other similar compounds, such as:
- N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE
- N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-METHYLBENZENESULFONAMIDE
Properties
Molecular Formula |
C17H20F3N3O3 |
---|---|
Molecular Weight |
371.35 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide |
InChI |
InChI=1S/C17H20F3N3O3/c1-10(2)9-13(24)21-16(17(18,19)20)14(25)23(15(26)22-16)11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,21,24)(H,22,26) |
InChI Key |
ZHUVEWOFGNBSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1(C(=O)N(C(=O)N1)C(C)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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